11beta-Hydroxy-5alpha-Androstane-3,17-dione is a steroid compound that plays a significant role in the biosynthesis of androgens. It is classified as a C19 steroid hormone, primarily involved in the adrenal steroidogenesis pathway. This compound serves as an important intermediate in the synthesis of other biologically active steroids, including testosterone and estradiol. The chemical structure of 11beta-Hydroxy-5alpha-Androstane-3,17-dione features hydroxyl groups that contribute to its biological activity and interactions within the endocrine system.
11beta-Hydroxy-5alpha-Androstane-3,17-dione is derived from androstenedione, which is synthesized in the adrenal glands and gonads. It belongs to the class of organic compounds known as androgens and derivatives, which are characterized by their steroidal structure and hormonal activity. The compound can be classified as a small molecule with experimental significance in both pharmacological research and potential therapeutic applications.
The synthesis of 11beta-Hydroxy-5alpha-Androstane-3,17-dione typically involves several chemical reactions starting from readily available steroid precursors. A common synthetic route includes:
The molecular formula for 11beta-Hydroxy-5alpha-Androstane-3,17-dione is , with a molecular weight of approximately 304.4238 g/mol. The compound features a steroid backbone with specific hydroxyl groups that influence its biological properties.
The IUPAC name for this compound reflects its structural characteristics, emphasizing the position of hydroxyl groups:
11beta-Hydroxy-5alpha-Androstane-3,17-dione participates in various biochemical reactions within the body, particularly in the metabolism of other steroids. Key reactions include:
The metabolic pathway involves complex interactions with enzymes such as 3β-hydroxysteroid dehydrogenase type 2, which plays a crucial role in converting dehydroepiandrosterone into testosterone through intermediates including 11beta-Hydroxy-5alpha-Androstane-3,17-dione .
The mechanism of action for 11beta-Hydroxy-5alpha-Androstane-3,17-dione primarily revolves around its role as a precursor in androgen biosynthesis. Upon entering target cells, it binds to androgen receptors, leading to:
11beta-Hydroxy-5alpha-Androstane-3,17-dione is typically presented as a white crystalline solid. Its melting point and solubility characteristics are essential for understanding its behavior in biological systems.
Key chemical properties include:
Relevant data indicates that its reactivity profile allows it to participate in various chemical transformations typical of steroid compounds .
11beta-Hydroxy-5alpha-Androstane-3,17-dione has several applications in scientific research:
11β-Hydroxy-5α-androstane-3,17-dione (11β-OH-5AD) is a key intermediate in the biosynthesis of potent 11-oxygenated androgens. It is synthesized through the AKR1C3 (aldo-keto reductase family 1 member C3)-mediated reduction of 5α-androstane-3,17-dione (5AD), a reaction dependent on NADPH cofactors. This enzymatic step reduces the 17-keto group to a 17β-hydroxyl group, yielding 11β-hydroxy-5α-dihydrotestosterone (11β-OH-DHT) as the immediate product [6] [9]. Steady-state kinetic analyses reveal that AKR1C3 exhibits a catalytic efficiency (k~cat~/K~m~) of 0.08 min⁻¹µM⁻¹ for this conversion, which is lower than for classic substrates like 4-androstenedione. This suggests a substrate preference influenced by the A-ring configuration [6] [9].
Table 1: Kinetic Parameters of AKR1C3-Mediated Reduction of 5α-Reduced Androgens
Substrate | K~m~ (μM) | k~cat~ (min⁻¹) | k~cat~/K~m~ (min⁻¹μM⁻¹) |
---|---|---|---|
5α-Androstane-3,17-dione | 12.5 | 1.0 | 0.08 |
11-Keto-5α-Androstane-3,17-dione | 8.2 | 0.9 | 0.11 |
11β-OH-5α-Androstane-3,17-dione | 15.7 | 1.2 | 0.08 |
Data derived from DNPH derivatization-based kinetic assays [6] [9]
The detection of 11β-OH-5AD and its metabolites requires specialized methods due to their UV-transparent properties. Dinitrophenylhydrazine (DNPH) derivatization enables UV-based quantification by forming hydrazone adducts with keto-steroids, facilitating RP-HPLC analysis [6] [9].
11β-OH-5AD occupies a central position in the 11-oxygenated androgen pathway, which parallels the classic androgen synthesis route but incorporates oxygen at C11. It is derived from 11β-hydroxyandrostenedione (11OHA4) via sequential 5α-reduction by steroid 5α-reductases (SRD5A1/SRD5A2). This pathway proceeds as follows:
11OHA4 → 11β-OH-5AD → 11β-OH-DHT → 11-keto-5α-dihydrotestosterone (11K-DHT) [2] [4] [5].
11β-OH-5AD serves as a metabolic hub:
Table 2: Tissue Distribution of 11β-OH-5AD and Related Steroids
Steroid | Adrenal (nmol/L) | Prostate (ng/g) | Plasma (nmol/L) |
---|---|---|---|
11β-OH-5α-Androstane-3,17-dione | 85.9 | 7.5 | |
11-Keto-5α-Androstane-3,17-dione | 6.0 | 130 | 8.5 |
11β-Hydroxyandrosterone | 4–14 | 46 | 69.3 |
LOQ: Limit of Quantification; Data from benign prostatic hyperplasia (BPH) and adrenal studies [4] [7] |
Structurally, the 11β-hydroxyl group and 5α-reduced A-ring confer unique polarity and receptor-binding properties compared to non-oxygenated androgens like 5AD. The C11 modifications hinder glucuronidation by UGT2B enzymes, prolonging biological activity in peripheral tissues [4] [7].
11β-OH-5AD and its derivatives significantly influence the activity of steroidogenic enzymes:
Synthetic derivatives, such as 17-spiro-δ-lactone androstanes, have been designed to target AKR1C3 and 17β-HSDs. These compounds inhibit 17β-HSD3 (46–94% at 10 µM) and 17β-HSD5 (91–92% at 3 µM) without activating androgen receptors, highlighting their potential as prostate cancer therapeutics [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9